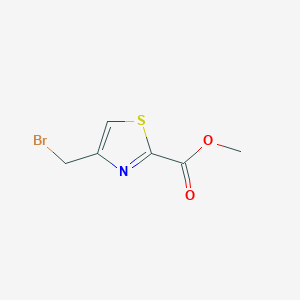

Methyl 4-(bromomethyl)thiazole-2-carboxylate

CAS No.: 1378873-75-6

Cat. No.: VC4361568

Molecular Formula: C6H6BrNO2S

Molecular Weight: 236.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378873-75-6 |

|---|---|

| Molecular Formula | C6H6BrNO2S |

| Molecular Weight | 236.08 |

| IUPAC Name | methyl 4-(bromomethyl)-1,3-thiazole-2-carboxylate |

| Standard InChI | InChI=1S/C6H6BrNO2S/c1-10-6(9)5-8-4(2-7)3-11-5/h3H,2H2,1H3 |

| Standard InChI Key | TUEXHSMMTASACN-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC(=CS1)CBr |

Introduction

Chemical Identity and Structural Features

Methyl 4-(bromomethyl)thiazole-2-carboxylate belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The molecular formula is C₆H₅BrN₂O₂S, with a molecular weight of 249.09 g/mol. The compound’s structure features:

-

A thiazole core (C₃H₂NS) providing aromatic stability and sites for electrophilic substitution.

-

A bromomethyl group (-CH₂Br) at the 4-position, which enhances reactivity in alkylation and coupling reactions.

-

A methyl carboxylate group (-COOCH₃) at the 2-position, influencing solubility and serving as a directing group in further functionalization .

Table 1: Comparative Analysis of Brominated Thiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Methyl 4-(bromomethyl)thiazole-2-carboxylate | C₆H₅BrN₂O₂S | 249.09 | Bromomethyl, methyl carboxylate |

| Methyl 5-(bromomethyl)thiazole-2-carboxylate | C₆H₅BrN₂O₂S | 249.09 | Bromomethyl, methyl carboxylate |

| 4-(Bromomethyl)-2-methylthiazole | C₅H₆BrNS | 192.07 | Bromomethyl, methyl |

| Methyl 2-bromothiazole-4-carboxylate | C₅H₄BrNO₂S | 222.06 | Bromo, methyl carboxylate |

Synthesis and Manufacturing

The synthesis of methyl 4-(bromomethyl)thiazole-2-carboxylate typically involves multi-step routes leveraging halogenation and esterification reactions. A representative method, adapted from patents describing analogous compounds, proceeds as follows :

Stepwise Synthesis Protocol

-

Diazotization and Bromination:

-

Reduction and Hydrolysis:

-

Final Bromomethylation:

Key Reaction Mechanisms

-

Radical Bromination: NBS generates bromine radicals that abstract hydrogen from the methyl group, forming a bromomethyl substituent via a chain mechanism .

-

Esterification: Fischer esterification employs sulfuric acid as a catalyst to convert carboxylic acids to methyl esters .

Physical and Chemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch of ester), 670 cm⁻¹ (C-Br stretch) .

-

NMR (¹H):

-

Mass Spectrometry: Molecular ion peak at m/z 249 (M⁺), with fragments at m/z 170 (loss of -CH₂Br) and m/z 122 (thiazole ring) .

Reactivity and Functionalization

The bromomethyl and ester groups confer dual reactivity, enabling diverse transformations:

Nucleophilic Substitution

-

The -CH₂Br group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form thiazole derivatives with extended side chains. For example, reaction with piperidine yields methyl 4-(piperidinomethyl)thiazole-2-carboxylate, a potential pharmacophore .

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ replaces the bromine atom with aryl groups, enabling access to biaryl thiazole systems.

Ester Hydrolysis

-

Treatment with aqueous NaOH converts the methyl ester to a carboxylic acid, which can be further functionalized via amidation or reduction .

Applications in Pharmaceutical Research

Thiazole derivatives are prominent in drug discovery due to their metabolic stability and bioisosteric properties. Methyl 4-(bromomethyl)thiazole-2-carboxylate has been explored in:

Anticancer Agents

-

Analogous compounds, such as 2-(3-benzamidopropanamido)thiazole-5-carboxylates, inhibit HSET (KIFC1), a kinesin critical for centrosome clustering in cancer cells. These inhibitors induce multipolar mitotic spindles, leading to apoptosis in centrosome-amplified malignancies .

Antimicrobial Scaffolds

-

Brominated thiazoles exhibit activity against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis. The bromomethyl group enhances lipophilicity, improving membrane penetration .

Prodrug Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume